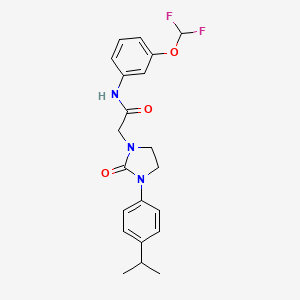

![molecular formula C22H17N3O3 B2795310 N-(4-(8-甲基咪唑并[1,2-a]吡啶-2-基)苯基)苯并[d][1,3]二噁烷-5-甲酰胺 CAS No. 887198-42-7](/img/structure/B2795310.png)

N-(4-(8-甲基咪唑并[1,2-a]吡啶-2-基)苯基)苯并[d][1,3]二噁烷-5-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

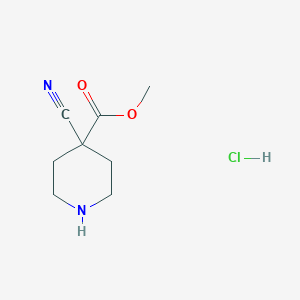

This compound belongs to the class of organic compounds known as imidazopyridines . These are organic polycyclic compounds containing an imidazole ring fused to a pyridine ring. Imidazole is a 5-membered ring consisting of three carbon atoms, and two nitrogen centers at the 1- and 3-positions .

Synthesis Analysis

The synthesis of this compound involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature . The synthesis of this scaffold employs different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Molecular Structure Analysis

The molecular structure of this compound was confirmed by 1H and 13C NMR, and mass spectra . The 1H NMR spectrum, δ, ppm: 1.63–1.53 m (1H), 1.94–1.87 m (1H), 2.55 s (3H), 3.24 t (J = 6.8 Hz, 2H), 3.45 d.d (J = 5.2 Hz, 8.4 Hz, 1H), 3.75–3.56 m (3H), 3.80 s (3H), 5.82 s (2H), 7.00–6.96 m (3H), 7.27 d (J = 9.2 Hz, 1H), 7.40 t (J = 8.4 Hz, 1H), 7.51 d (J = 9.2 Hz, 1H), 8.02 s (1H), 8.58 s (1H), 8.67 t (J = 6.0 Hz, 1H). The 13C NMR spectrum, δ, ppm: 16.9, 29.9, 41.6, 48.3, 55.6, 67.2, 70.9, 110.6, 113.4, 114.3, 115.8, 122.4, 125.0, 127.0, 128.4, 130.0, 132.9, 140.1, 141.1, 143.3, 144.6, 159.6, 160.2 .Chemical Reactions Analysis

The interaction of 2-methylimidazo[1,2-a]pyridine with Br2 in CHCl3 proceeded with a substitution of hydrogen atom at the С-3 carbon atom and the formation of 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium tribromide .科学研究应用

Anticancer Activity

The compound has been linked to anticancer activity . A series of imidazo[1,2-a]pyridine linked 1,2,3-triazole derivatives have been synthesized and evaluated for their in vitro cytotoxic activity against two cancer cell lines . The derivative with 3-methoxyphenyl moiety exhibits potent inhibitory activity against MCF-7 and Hela cell lines .

PI3Kα Inhibitors

The compound has been used in the development of PI3Kα inhibitors . PI3Kα are lipid kinases that regulate various cellular functions including cell proliferation, growth, and differentiation . Therefore, PI3Kα inhibitors are a research hotspot in molecular targeted therapy in the treatment of cancer .

Synthesis of N-(pyridin-2-yl)amides

The compound has been used in the chemodivergent synthesis of N-(pyridin-2-yl)amides . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP .

Synthesis of 3-bromoimidazo[1,2-a]pyridines

The compound has been used in the synthesis of 3-bromoimidazo[1,2-a]pyridines . 3-bromoimidazopyridines were obtained in ethyl acetate via one-pot tandem cyclization/bromination .

Light-sensitive Dyes

The compound has been used in the role of light-sensitive dyes . Such compounds are used in optical media for data storage .

Pesticides and Fungicides

The compound has been used as pesticides and fungicides . The imidazo[1,2-a]pyridine moiety can be found in the molecules of many active ingredients .

Fluorescent Probes

The compound has been used as fluorescent probes for in vitro and in vivo determination of mercury and iron ions .

Treatment of Tuberculosis

The compound has been used in the treatment of tuberculosis . The acute TB mouse model indicated significant reduction of bacterial load when treated with the compound .

作用机制

Target of Action

The compound, N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide, belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines have been reported to exhibit diverse bioactivity, including antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . They have also been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators .

Mode of Action

Imidazo[1,2-a]pyridines, in general, are known to interact with their targets to exert their effects . For instance, as CDK inhibitors, they may interfere with the cell cycle, leading to the inhibition of cell proliferation . As calcium channel blockers, they may affect the movement of calcium ions within cells, influencing various cellular processes .

Biochemical Pathways

Given its potential roles as a cdk inhibitor and calcium channel blocker, it can be inferred that it may impact cell cycle regulation and calcium-dependent signaling pathways .

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. For instance, if it acts as a CDK inhibitor, it could result in cell cycle arrest and potentially induce apoptosis in cancer cells . If it functions as a calcium channel blocker, it could alter calcium-dependent cellular processes .

未来方向

Imidazo[1,2-a]pyridine derivatives have been used as fluorescent probes for in vitro and in vivo determination of mercury and iron ions . They have also been used in the role of light-sensitive dyes, optical media for data storage, pesticides, and fungicides . The goal of future work could be to study the interaction of 2-methylimidazo[1,2-a]pyridine with other halogens, as well as to explore the antimicrobial action of 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromide against other bacterial strains .

属性

IUPAC Name |

N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N3O3/c1-14-3-2-10-25-12-18(24-21(14)25)15-4-7-17(8-5-15)23-22(26)16-6-9-19-20(11-16)28-13-27-19/h2-12H,13H2,1H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWPGDFYMXQYNBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CN2C1=NC(=C2)C3=CC=C(C=C3)NC(=O)C4=CC5=C(C=C4)OCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3-chlorobenzyl)[(Z)-(4-chlorophenyl)methylidene]ammoniumolate](/img/structure/B2795228.png)

![2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2795229.png)

![6-[4-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2795232.png)

![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2795237.png)

![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2795240.png)

![3-(2-chloro-6-fluorophenyl)-9-(2-methoxyethyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2795245.png)

![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-methylbutanamide](/img/structure/B2795246.png)

![N,1-diphenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2795247.png)

![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)quinoline-2-carboxamide](/img/structure/B2795248.png)